molecular formula C14H11BrN4O4 B2837212 N'-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide CAS No. 363603-47-8

N'-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide

Cat. No.: B2837212
CAS No.: 363603-47-8
M. Wt: 379.17
InChI Key: MQXSEJISBXSYEL-CAOOACKPSA-N
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Description

N’-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide is a complex organic compound characterized by its unique structure, which includes a brominated phenyl ring, a nitro group, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide typically involves a multi-step process:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2-hydroxy-5-nitrobenzaldehyde and pyridine-2-carbohydrazide.

    Condensation Reaction: The key step involves the condensation of 3-bromo-2-hydroxy-5-nitrobenzaldehyde with pyridine-2-carbohydrazide in the presence of an acid catalyst, such as acetic acid, under reflux conditions. This reaction forms the Schiff base linkage.

    Purification: The crude product is purified by recrystallization from an appropriate solvent, such as ethanol or methanol, to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This can include the use of continuous flow reactors, automated synthesis equipment, and more efficient purification techniques such as column chromatography or crystallization under controlled conditions.

Chemical Reactions Analysis

Types of Reactions

N’-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles like amines (R-NH₂), thiols (R-SH)

Major Products

    Oxidation: Formation of a carbonyl derivative

    Reduction: Formation of an amino derivative

    Substitution: Formation of substituted derivatives depending on the nucleophile used

Scientific Research Applications

N’-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structural features.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N’-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide exerts its effects involves interactions with various molecular targets:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting their activity or altering their function.

    Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-1-(2-hydroxy-3-nitrophenyl)ethylidene]pyridine-2-carbohydrazide
  • N’-[(1E)-1-(4-bromo-2-hydroxyphenyl)ethylidene]pyridine-2-carbohydrazide

Uniqueness

N’-[(1E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylidene]pyridine-2-carbohydrazide is unique due to the specific positioning of the bromine and nitro groups on the phenyl ring, which can significantly influence its reactivity and biological activity compared to similar compounds. This unique structure may result in distinct interactions with biological targets and different chemical reactivity profiles.

Properties

IUPAC Name

N-[(E)-1-(3-bromo-2-hydroxy-5-nitrophenyl)ethylideneamino]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O4/c1-8(17-18-14(21)12-4-2-3-5-16-12)10-6-9(19(22)23)7-11(15)13(10)20/h2-7,20H,1H3,(H,18,21)/b17-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQXSEJISBXSYEL-CAOOACKPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=CC=N1)C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=CC=N1)/C2=C(C(=CC(=C2)[N+](=O)[O-])Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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